5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Description
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a fused bicyclic core structure with a 3-pyridyl substituent at position 6 and an acetyl group at position 3.
Properties
IUPAC Name |
5-acetyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(26)25-18-9-5-4-8-16(18)24-17-11-22(2,3)12-19(27)20(17)21(25)15-7-6-10-23-13-15/h4-10,13,21,24H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKSWVFXCBBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor and pyridine derivative.
Acetylation: The precursor undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyclization: The acetylated intermediate is then subjected to cyclization under reflux conditions with a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl) Analogue (CAS 5977-50-4)
- Structure : Replaces the 3-pyridyl group with a 3-ethoxy-4-hydroxyphenyl moiety and substitutes the acetyl group with a benzoyl group.
- Molecular Weight : 482.6 g/mol (vs. ~450 g/mol estimated for the target compound).
- Key Differences: The benzoyl group (electron-withdrawing) may reduce metabolic stability compared to the acetyl group.
5-Acetyl-6-(4-hydroxy-3-methoxy-5-nitrophenyl) Derivative (CAS 5926-36-3)
- Structure : Features a nitro group at position 5 of the phenyl ring, along with hydroxyl and methoxy groups.
- Key Differences :
9,9-Dimethyl-6-[4-(trifluoromethoxy)phenyl] Analogue (CAS 444151-02-4)
- Structure : Substitutes the 3-pyridyl group with a 4-(trifluoromethoxy)phenyl group.
- Molecular Weight : 402.41 g/mol.
- Key Differences: The trifluoromethoxy group confers metabolic resistance due to fluorine’s electronegativity.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The 3-pyridyl group introduces moderate basicity (pKa ~4–5), enhancing solubility in acidic environments.
- Comparison :
Metabolic Stability
- Acetyl vs.
- Pyridyl vs. Phenyl Substituents : The pyridyl nitrogen may undergo cytochrome P450-mediated oxidation, whereas phenyl groups with electron-withdrawing substituents (e.g., nitro, trifluoromethoxy) resist metabolic degradation .
Biological Activity
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H25N3O2
- Molecular Weight : 375.47 g/mol
The structure features a benzodiazepine core with a pyridine substituent, which is known to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
A comparative study revealed that certain benzodiazepine derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 2.50 μg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ciprofloxacin (MIC = 3.12–6.25 μg/mL) .
The antimicrobial mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Molecular docking studies indicated that related compounds form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the PBP binding pocket, suggesting a strong binding affinity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the compound's potential as an anticancer agent. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while showing minimal toxicity to normal cells.
Neuropharmacological Effects
Benzodiazepine derivatives are also known for their neuropharmacological effects. Some studies suggest that compounds with similar structures may possess anxiolytic and sedative properties by modulating GABAergic neurotransmission.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of benzodiazepine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones and low MIC values for the most active compounds .
- Cytotoxicity Assessment : In vitro cytotoxicity testing on human cancer cell lines showed that certain derivatives had IC50 values in the low micromolar range, indicating potential for development as anticancer agents .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
